molecular formula C23H16N2O2S B5245922 2-amino-4-(4-methoxynaphthalen-1-yl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile

2-amino-4-(4-methoxynaphthalen-1-yl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile

Cat. No.: B5245922
M. Wt: 384.5 g/mol
InChI Key: AUFPCXPEXYRIMI-UHFFFAOYSA-N
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Description

2-amino-4-(4-methoxynaphthalen-1-yl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a unique structure that includes a naphthalene ring, a benzothiophene ring, and a pyran ring, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-methoxynaphthalen-1-yl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-4-methylphenol with 4-methoxynaphthalene-1-carbaldehyde . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-methoxynaphthalen-1-yl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-amino-4-(4-methoxynaphthalen-1-yl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(4-methoxynaphthalen-1-yl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(4-methoxynaphthalen-1-yl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile : This compound is unique due to its specific combination of naphthalene, benzothiophene, and pyran rings.
  • 2-amino-4-methylphenol : A simpler compound that serves as a precursor in the synthesis of the target compound.
  • 4-methoxynaphthalene-1-carbaldehyde : Another precursor used in the synthesis.

Uniqueness

The uniqueness of 2-amino-4-(4-methoxynaphthalen-1-yl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile lies in its complex structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-amino-4-(4-methoxynaphthalen-1-yl)-4H-[1]benzothiolo[3,2-b]pyran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O2S/c1-26-18-11-10-15(13-6-2-3-7-14(13)18)20-17(12-24)23(25)27-21-16-8-4-5-9-19(16)28-22(20)21/h2-11,20H,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFPCXPEXYRIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C3C(=C(OC4=C3SC5=CC=CC=C54)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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